molecular formula C8H8ClN5 B8813350 5-Chloro-2-tetrazol-1-YL-benzylamine CAS No. 449756-95-0

5-Chloro-2-tetrazol-1-YL-benzylamine

Cat. No.: B8813350
CAS No.: 449756-95-0
M. Wt: 209.63 g/mol
InChI Key: XHZXLOQHCRDFPH-UHFFFAOYSA-N
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Description

5-Chloro-2-tetrazol-1-yl-benzylamine (CAS: 54013-18-2, molecular formula: C₈H₇ClN₅) is a benzylamine derivative featuring a tetrazole ring substituted at the 2-position of a chlorinated benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably as a precursor for thrombin inhibitors . Its synthesis involves a multi-step process:

Cyclization: 5-Chloroanthranilic acid reacts with sodium azide and trimethyl orthoformate to form a tetrazole derivative.

Coupling: The intermediate is coupled with ammonium chloride using EDC and HOAt to yield an amide.

Dehydration: The amide is converted to a nitrile using the Burgess reagent.

Reduction: Catalytic hydrogenation over Raney nickel reduces the nitrile to the final benzylamine derivative .

The tetrazole moiety enhances metabolic stability and bioavailability, making it valuable in drug design. Its chlorine substituent contributes to electronic effects, influencing reactivity and binding affinity in biological systems .

Properties

CAS No.

449756-95-0

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

[5-chloro-2-(tetrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C8H8ClN5/c9-7-1-2-8(6(3-7)4-10)14-5-11-12-13-14/h1-3,5H,4,10H2

InChI Key

XHZXLOQHCRDFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)N2C=NN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aryl-5-methyl-1H-tetrazoles

These compounds (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) share a tetrazole core but differ in substituents. Key comparisons:

Property 5-Chloro-2-tetrazol-1-yl-benzylamine 1-Aryl-5-methyl-1H-tetrazoles
Structure Benzylamine + tetrazole + Cl Aryl group + tetrazole + methyl
Melting Point Not reported 129–205°C (varies with substituent)
Synthesis Yield Multi-step (moderate) 65–79% (single-step cyclization)
Biological Activity Thrombin inhibition Limited data; potential antimicrobial

Key Differences :

  • The benzylamine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to methyl-substituted analogs.
  • Halogen substituents (Cl, Br, I) in aryl-tetrazoles increase melting points due to higher molecular symmetry and van der Waals interactions .
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

These hybrids combine tetrazole with benzoxazole (e.g., compound 3 in ).

Property This compound Ethyl-2-(5-benzoxazol-2-ylamine)-tetrazole
Core Structure Benzylamine + tetrazole Benzoxazole + tetrazole + ethyl acetate
Spectral Data IR: N-H stretch ~3300 cm⁻¹ ¹H-NMR: δ 1.2 (ethyl CH₃), 4.2 (OCH₂)
Biological Activity Thrombin inhibition Antimicrobial, anti-inflammatory

Key Differences :

  • Ethyl acetate groups improve solubility in polar solvents compared to the hydrophobic benzylamine .
5-Chloro-2-(1H-tetrazol-5-yl)aniline

This analog replaces benzylamine with aniline (C₇H₆ClN₅ vs. C₈H₇ClN₅).

Property This compound 5-Chloro-2-(1H-tetrazol-5-yl)aniline
Functional Group -CH₂NH₂ -NH₂ (directly on benzene)
Acidity pKa ~9.5 (amine) pKa ~4.5 (aniline)
Applications Thrombin inhibitors Intermediate for agrochemicals

Key Differences :

  • The benzylamine group provides greater flexibility, enabling conformational adaptability in enzyme binding.
  • Aniline’s lower acidity reduces stability under acidic conditions, limiting its use in oral drug formulations .
5-Benzyl-1,3-thiazol-2-amine

A thiazole-based analog (C₁₀H₁₀N₂S) with a benzyl group.

Property This compound 5-Benzyl-1,3-thiazol-2-amine
Heterocycle Tetrazole (4N) Thiazole (1S, 2N)
Aromaticity High (6π-electron system) Moderate (delocalized electrons)
Biological Target Serine proteases Kinase inhibitors

Key Differences :

  • Thiazole’s sulfur atom participates in hydrophobic interactions, while tetrazole’s nitrogen-rich structure favors polar binding.
  • Tetrazoles exhibit higher metabolic resistance due to reduced susceptibility to oxidative degradation .

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